(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride
Overview
Description
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is a chemical compound with the molecular formula C12H20N2OS•2HCl and a molecular weight of 313.29 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It features a morpholine ring, a thiophene ring, and a propylamine chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized using condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Linking the Morpholine and Thiophene Rings: The final step involves the coupling of the morpholine and thiophene derivatives through a propylamine chain, followed by purification to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand for various receptors, while the thiophene ring can participate in electron transfer reactions. The propylamine chain facilitates the binding of the compound to its target sites, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- (3-Morpholin-4-yl)propyl[(thiophen-2-yl)methyl]amine hydrochloride
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
(3-Morpholin-4-YL-propyl)-thiophen-2-ylmethyl-amine dihydrochloride is unique due to its specific combination of a morpholine ring, a thiophene ring, and a propylamine chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.2ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;;/h1,3,10,13H,2,4-9,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACWIJUSDJRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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